Sodium caproyl proline
Description
Overview of N-Acylated Amino Acid Derivatives as Research Compounds
N-acylated amino acids are a class of lipid metabolites that have garnered considerable attention in chemical and biological research. nomuraresearchgroup.com These compounds, formed by the attachment of a fatty acyl chain to the amino group of an amino acid, exhibit a range of biological activities. nomuraresearchgroup.com Their amphiphilic nature allows them to interact with cellular membranes and proteins, influencing various physiological processes. In research, N-acylated amino acids are explored for their potential as signaling molecules and for their role in metabolic regulation. nomuraresearchgroup.com For instance, certain N-acyl amino acids have been shown to directly bind to mitochondria and function as endogenous uncouplers of respiration, a discovery that has spurred investigations into their potential for addressing metabolic disorders. nomuraresearchgroup.com The versatility of these derivatives is further highlighted by their use in the synthesis of peptides and proteins, the chemical labeling of proteins, and the structural analysis of RNA. researchgate.net
Contextualization of Proline Derivatives in Organic Synthesis and Biochemical Studies
Proline and its derivatives hold a special place in organic synthesis and biochemical studies due to the unique conformational rigidity imposed by proline's secondary amine integrated into a pyrrolidine (B122466) ring. sigmaaldrich.com This structural feature makes proline a powerful tool in asymmetric catalysis, where it acts as an organocatalyst to facilitate stereoselective reactions like aldol (B89426) condensations and Mannich reactions. koreascience.krnih.gov The development of proline-based organocatalysts has been a significant area of research, aiming to improve reactivity and selectivity in the synthesis of chiral molecules. koreascience.krorganic-chemistry.org
In biochemical studies, proline's distinct structure is known to act as a "structure breaker" in protein secondary structures like α-helices and β-sheets, often inducing turns and bends in the polypeptide chain. sigmaaldrich.com This property is crucial for protein folding and stability. sigmaaldrich.combeilstein-journals.org Researchers utilize proline derivatives to probe the structure-function relationships of proteins and peptides. mdpi.com By substituting proline with its analogs, such as fluorinated prolines, scientists can study the effects on protein folding kinetics, thermodynamic stability, and biological activity. beilstein-journals.orgacs.org These studies are fundamental to understanding protein architecture and designing novel bioactive peptides and peptidomimetics. mdpi.comacs.org Furthermore, proline derivatives are investigated as inhibitors for various enzymes, including matrix metalloproteases, which are implicated in diseases like cancer. mdpi.com
Significance of Sodium Caproyl Proline within Contemporary Chemical Research
This compound, the sodium salt of the amide formed between caproic acid (decanoyl chloride) and proline, is an N-acylated proline derivative that has found utility in various research and application contexts. nih.govcir-safety.org Its structure combines the rigid proline ring with a ten-carbon acyl chain, conferring specific physicochemical properties. While detailed research findings on its specific biological mechanisms are emerging, its applications often leverage its properties as a surfactant and conditioning agent. incidecoder.com In the broader context of N-acylated amino acids, related compounds are being investigated for their biological activities. For example, research into other N-acyl amino acids has shown they can stimulate mitochondrial respiration, highlighting a potential area for future investigation of compounds like this compound. nomuraresearchgroup.com The synthesis of various N-acyl amino acid analogs, including those with modified proline head groups, is an active area of research aimed at developing molecules with enhanced stability and specific biological functions. nomuraresearchgroup.com
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | sodium;(2S)-1-decanoylpyrrolidine-2-carboxylate | nih.gov |
| Molecular Formula | C15H26NNaO3 | nih.gov |
| Molecular Weight | 291.36 g/mol | nih.gov |
| Synonyms | Sodium (S)-1-decanoylpyrrolidine-2-carboxylate, L-Proline, 1-(1-oxodecyl)-, sodium salt (1:1) | nih.govchemsrc.com |
| CAS Number | 1364318-34-2 | nih.govchemsrc.com |
Structure
3D Structure of Parent
Properties
CAS No. |
1364318-34-2 |
|---|---|
Molecular Formula |
C15H26NNaO3 |
Molecular Weight |
291.36 g/mol |
IUPAC Name |
sodium;(2S)-1-decanoylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C15H27NO3.Na/c1-2-3-4-5-6-7-8-11-14(17)16-12-9-10-13(16)15(18)19;/h13H,2-12H2,1H3,(H,18,19);/q;+1/p-1/t13-;/m0./s1 |
InChI Key |
WIIHABBZEOWWOS-ZOWNYOTGSA-M |
Isomeric SMILES |
CCCCCCCCCC(=O)N1CCC[C@H]1C(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCC(=O)N1CCCC1C(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Proline Analogues
Acylation Strategies for Proline and its Derivatives
Acylation, the process of introducing an acyl group onto a molecule, is a fundamental strategy for modifying proline. This can be targeted at the nitrogen atom of the pyrrolidine (B122466) ring (N-acylation) or a hydroxyl group in derivatives like hydroxyproline (B1673980) (O-acylation).
N-Acylation Approaches Utilizing Acyl Chlorides
A prevalent and industrially significant method for the N-acylation of amino acids is the Schotten-Baumann reaction. cir-safety.orggoogle.com This reaction is typically performed in an alkaline aqueous solution where the amino acid is condensed with an acyl chloride. google.com For the synthesis of N-caproyl proline, the precursor to Sodium Caproyl Proline, L-proline is reacted with caproyl chloride. researchgate.net The reaction proceeds via a nucleophilic attack of the secondary amine of proline on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an amide bond. researchgate.net
The general mechanism for the acylation of an amine with an acyl chloride involves a nucleophilic addition-elimination pathway. epo.org The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the amide and hydrochloric acid. epo.org In the context of the Schotten-Baumann reaction, the alkaline conditions neutralize the concurrently formed hydrochloric acid. cir-safety.org
Beyond simple N-acylation, N-protected proline acid chlorides are valuable intermediates in more complex syntheses. For instance, L-N-protected proline acid chloride can undergo palladium-catalyzed coupling reactions with vinylstannanes to produce N-protected α'-amino-α,β-unsaturated ketones in moderate to good yields. researchgate.net
Table 1: Examples of N-Acylation Reactions of Proline and its Derivatives
| Proline Derivative | Acylating Agent | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| L-Proline | Caproyl chloride | Schotten-Baumann acylation | Forms N-caproyl-L-proline, the precursor to this compound. | researchgate.net |
| L-N-protected proline | Itself (as acid chloride) | Palladium-catalyzed coupling | Reacts with vinylstannanes to form α'-amino-α,β-unsaturated ketones. | researchgate.net |
| Proline methyl ester hydrochloride | 6-phenyl-n-caproic acid | Amide coupling | Forms N-(6-phenyl-n-caproyl)-proline methyl ester. | cir-safety.org |
O-Acylation Techniques for Hydroxyproline Derivatives
Hydroxyproline, a key component of collagen, offers another site for modification: the hydroxyl group. Chemoselective O-acylation of unprotected hydroxyproline can be achieved under acidic conditions using acyl chlorides or carboxylic anhydrides. researchgate.netcsic.es This method allows for the direct synthesis of O-acyl side-chain derivatives on a large scale, often without the need for chromatographic purification. researchgate.net For example, O-acylation of trans-4-hydroxy-L-proline with various saturated and unsaturated fatty acids has been demonstrated.
The conditions for these reactions are critical. For instance, the use of trifluoroacetic acid (TFA) as a solvent allows for the direct O-acylation of H-Hyp-OH with caproyl chloride. The electron-withdrawing ability of the hydroxyl group can be modulated by O-acylation, which in turn influences the conformational stability of peptides containing these modified residues. The addition of an acetyl or trifluoroacetyl group to the hydroxyl of hydroxyproline increases the electron withdrawal, affecting the properties of the resulting peptide.
Stereoselective Synthesis of Proline Analogues in Organic Chemistry
The biological activity and structural role of proline analogues are highly dependent on their stereochemistry. Consequently, developing stereoselective synthetic methods is a major focus in organic chemistry. A variety of approaches exist, including modifications of the proline scaffold and de novo syntheses through cyclization reactions.
One powerful strategy involves the diastereoselective alkylation of proline enolates. The stereochemical outcome of these reactions can be controlled by the choice of N-protecting group and the alkylating agent. Another approach is the use of intramolecular cyclization. For example, the enantiomerically pure (2S,5R) stereoisomer of 5-benzylproline has been prepared from a β-amino acid derived from L-phenylalanine, involving the construction of the pyrrolidine ring through intramolecular cyclization.
Rhodium-catalyzed asymmetric conjugate addition (Rh-ACA) has been developed for the modular synthesis of trans-3-aryl proline derivatives, a structure that is otherwise difficult to access efficiently. This method demonstrates high diastereo- and enantioselectivity for a range of substrates. Furthermore, 1,3-dipolar cycloaddition reactions of nitrone enolate-ylides derived from glycinate (B8599266) esters with electron-deficient alkenes provide a stereoselective route to polysubstituted prolines.
Table 2: Selected Stereoselective Syntheses of Proline Analogues
| Synthetic Method | Target Analogue | Key Features of the Method | Reference |
|---|---|---|---|
| Intramolecular Cyclization | (2S,5R)-5-benzylproline | Starts from an enantiopure β-amino acid; constructs the pyrrolidine ring. | |
| Rhodium-Catalyzed Asymmetric Conjugate Addition | trans-3-aryl prolines | High diastereo- and enantioselectivity using a chiral catalyst. | |
| Diastereoselective Alkylation | α-substituted prolines | Stereoselectivity is dependent on the N-protecting group and alkylating agent. | |
| Amino-zinc-ene-enolate cyclization | 3-substituted prolines | Highly stereospecific and stereoselective; absolute configuration depends on the chiral auxiliary. |
Advanced Methods for Proline Derivatization in Research Applications
In addition to fundamental synthetic strategies, advanced methods have been developed to create proline derivatives for specific research applications, such as tailored peptide synthesis and organocatalysis.
Proline Editing for Tailored Peptide Synthesis
"Proline editing" is a versatile and practical approach for synthesizing peptides with structurally diverse proline analogues. cir-safety.orgcosmileeurope.eu This method involves incorporating the commercially available Fmoc-4R-hydroxyproline (Fmoc-4R-Hyp) into a peptide using standard solid-phase peptide synthesis. cir-safety.org The hydroxyl group is protected, and after the peptide chain is assembled, the protecting group is selectively removed. This exposes the hydroxyl group for a variety of chemical modifications while the peptide remains on the solid support. cosmileeurope.eu
This technique allows for the stereospecific modification of the hydroxyproline residue through reactions like Mitsunobu inversion, acylation, oxidation, and substitution, generating a library of peptides with different 4-substituted prolines from a single precursor peptide. cir-safety.org The resulting proline derivatives can incorporate a wide range of functionalities, including structured amino acid mimetics, recognition motifs, and spectroscopic handles. cosmileeurope.euajiaminoscience.eu This method provides a powerful tool for investigating structure-function relationships in peptides and for diversity-oriented peptide synthesis. researchgate.net
Immobilization and Support Strategies for Proline-Based Organocatalysts
Proline and its derivatives are highly effective organocatalysts for various asymmetric reactions. cir-safety.org To enhance their practical utility, particularly in industrial settings, these catalysts are often immobilized on solid supports. cir-safety.org Immobilization facilitates easy separation of the catalyst from the reaction products by simple filtration, allowing for catalyst recovery and recycling. cir-safety.org
A variety of organic and inorganic materials have been used as supports, including polymers, silica (B1680970), and magnetic nanoparticles. Covalent attachment is a common immobilization strategy. For instance, proline derivatives can be linked to a polystyrene resin via thiol-ene coupling. cir-safety.org Another approach involves functionalizing ordered mesoporous silica with reagents like 3-aminopropyltriethoxysilane (B1664141) (APTES) to form stable amide bonds with the proline-based catalyst. cir-safety.org While immobilization offers significant advantages, it can sometimes be challenging and may lead to lower catalyst activity compared to the homogeneous counterpart. cir-safety.org
Biochemical Pathways and Molecular Interaction Studies
Investigation of Influence on Proline Metabolic Enzymes and Pathways
Proline homeostasis is a critical aspect of cellular function, with its levels tightly regulated by a balance between synthesis and degradation. d-nb.infonih.gov The enzymes involved in these pathways represent key points of regulation and potential interaction for compounds like Sodium Caproyl Proline.
While direct studies on the modulatory effects of this compound on P5CS and P5CR are not available in the reviewed literature, the structural similarity of the compound to proline suggests a potential for interaction. It is conceivable that, as a proline analogue, it could exert influence on the allosteric regulatory sites of these enzymes, although this remains a topic for future investigation. The regulation of these enzymes is crucial, as their overexpression has been shown to increase proline production and confer stress tolerance in some organisms. nih.gov
The degradation of proline occurs in the mitochondria and is a two-step process that mirrors its synthesis in reverse. d-nb.info Proline is first oxidized to P5C by Proline Dehydrogenase (PRODH), also known as Proline Oxidase (POX). wikipedia.orgplos.org Subsequently, P5C is converted to glutamate (B1630785) by Pyrroline-5-carboxylate Dehydrogenase (P5CDH). nih.govwikipedia.org These enzymes are crucial for utilizing proline as a source of energy and for preventing proline toxicity. d-nb.infonih.gov
The interaction of this compound with these catabolic enzymes is currently uncharacterized. Given that PRODH is the first enzyme in the degradation pathway, any interaction with a proline derivative could significantly impact the rate of proline breakdown. The regulation of PRODH and P5CDH is complex, and their activities are linked to cellular stress responses. nih.govnih.gov
Proline metabolism is intrinsically linked to the cell's redox state and energy production. d-nb.infofrontiersin.org The catabolism of proline by PRODH in the mitochondria transfers electrons to the electron transport chain, contributing to ATP synthesis. plos.orgcreative-proteomics.com The interconversion of proline and P5C, known as the proline cycle, acts as a shuttle for redox equivalents between the cytosol and mitochondria, influencing the NAD(P)+/NAD(P)H balance. nih.govfrontiersin.org This metabolic flux is vital for maintaining cellular homeostasis, especially under conditions of stress. creative-proteomics.commdpi.com
As a proline derivative, this compound could potentially influence these processes, although direct evidence is lacking. Its metabolism, if it occurs via the canonical proline degradation pathway, could theoretically contribute to the cellular energy pool. Conversely, any inhibitory effect on proline catabolism could alter the cellular redox balance. The broader implications for energy metabolism, including potential effects on processes like ATP production, remain an open area of research. ulprospector.com
Mechanistic Studies of Interactions with Transporter Systems
The movement of proline and its derivatives across cellular membranes is mediated by specific transporter proteins. Understanding the interaction of this compound with these transporters is key to elucidating its cellular uptake and distribution.
Several transporter families are responsible for amino acid transport, including the proton-coupled amino acid transporter 1 (PAT1), also known as SLC36A1. nih.govuniprot.org hPAT1 is known to transport small, neutral amino acids like proline and has been shown to be a transporter for D-proline as well. uniprot.orgdrugbank.com Studies have investigated the interaction of various compounds with hPAT1, demonstrating that it can be inhibited by certain drugs. mdpi.com Other transporters, such as the sodium-dependent neutral amino acid transporter SLC6A17 and the Sodium/imino-acid transporter 1 (SIT1), also play a role in proline transport. uniprot.orgbiorxiv.orgconacyt.mx
Specific studies on the transport of this compound via hPAT1 or other amino acid transporters have not been reported. The affinity and specificity of this compound for these transporters would determine its ability to enter cells and exert any potential biological effects. Given its acylated proline structure, its recognition and transport by these systems may differ significantly from that of proline itself.
Molecular Binding and Conformational Analyses
The three-dimensional structure of a molecule and its ability to adopt different conformations are fundamental to its interaction with biological targets. Proline's unique cyclic structure confers significant rigidity and influences the conformation of proteins in which it is incorporated. mdpi.comembopress.org The conformation of proline residues can be critical for the DNA-binding activity of transcription factors and can be regulated by cis-trans isomerization. mdpi.com
Computational methods and experimental techniques like NMR are used to analyze the conformational preferences of proline and its derivatives. researchgate.net While detailed molecular binding and conformational analyses specifically for this compound are not available in the public domain, such studies would be invaluable in predicting its potential interactions with enzymes and transporters. The caproyl group attached to the proline ring would undoubtedly alter its conformational landscape and binding properties compared to the parent amino acid.
Influence on Peptide and Protein Conformation
There is a lack of specific research investigating the direct influence of this compound on the conformation of peptides and proteins. The proline residue itself is well-known for its unique structural properties and significant impact on protein architecture. nih.gov Its rigid, cyclic structure restricts the polypeptide backbone, often inducing kinks in α-helices or facilitating turns in protein structures. nih.govcolostate.edu Proline is also unique in its ability to adopt both cis and trans conformations of the peptide bond, with the isomerization between these states being a critical factor in protein folding and function. wikipedia.orgcsic.es
The addition of an N-terminal decanoyl (caproyl) group introduces a significant hydrophobic lipid tail to the polar proline amino acid. This modification classifies this compound as an amphiphilic molecule or a lipoamino acid. While such modifications are generally known to promote self-assembly and interaction with biological membranes, specific studies detailing how the caproyl group on proline modulates the conformation of adjacent peptides or larger proteins are not available in the reviewed literature. The conformational impact would likely be highly context-dependent, influenced by the specific peptide sequence and the surrounding environment (e.g., aqueous solution vs. lipid bilayer).
Data Table: Influence of this compound on Peptide/Protein Conformation
| Peptide/Protein System | Conformational Effect | Method of Study |
| Not Specified | No specific studies were found detailing the conformational changes induced by this compound on peptides or proteins. | Not Applicable |
Note: The table reflects the absence of specific research findings in the public domain based on the conducted search.
Advanced Analytical and Characterization Methodologies in Research
Spectroscopic Characterization of Acylated Proline Compounds
Spectroscopy is a cornerstone in the study of N-acyl proline derivatives, providing detailed insights into their molecular structure, conformation, and the dynamics of their isomeric forms.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of acylated proline compounds in solution. nih.govrsc.org It provides precise information about the atomic framework and is particularly effective in studying the cis-trans isomerism of the tertiary amide bond formed between the acyl group and the proline ring's nitrogen atom. mdpi.comresearchgate.net This isomerism results in two distinct rotational isomers (rotamers) that are often observable at room temperature, leading to the appearance of two sets of signals in the NMR spectrum. oup.comacs.org
High-resolution NMR techniques, including ¹H and ¹³C NMR, allow for the determination of the solution conformation. rsc.org For instance, in N-Boc-L-proline-OMe, two distinct signals are observed for the carbonyl carbon and other carbons in the molecule, corresponding to the major and minor amide rotational isomers. mdpi.com The chemical shifts of the carbonyl carbons in N-acyl-proline derivatives are sensitive to solvent polarity and hydrogen bonding interactions. mdpi.com The relative population of the cis and trans conformers can be quantified from the integration of their respective NMR signals. Detailed 2D NMR experiments like COSY, HSQC, and HMBC can further confirm the connectivity and spatial relationships between atoms within the molecule. chemrxiv.org
Table 1: Representative ¹³C NMR Chemical Shifts (δ) for N-Acylated Proline Derivatives in CDCl₃ Note: Chemical shifts are illustrative and can vary based on the specific acyl group and experimental conditions. Values in parentheses indicate the minor rotamer.
| Carbon Atom | Chemical Shift (ppm) | Reference(s) |
| C=O (Acyl) | 169.9 (172.6) | mdpi.com |
| C=O (Proline) | 172.1 | mdpi.com |
| Proline Cα | 58.7 (59.1) | mdpi.com |
| Proline Cβ | 28.6 | mdpi.com |
| Proline Cγ | 24.6 | mdpi.com |
| Proline Cδ | 46.9 | mdpi.com |
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure and conformational preferences of chiral molecules like N-acyl-L-proline derivatives in solution. mdpi.comsoton.ac.uk The unique rigid structure of the proline ring significantly influences the peptide backbone, and CD is highly sensitive to these conformational changes. mdpi.com
Studies on various N-acyl-L-prolines have shown that the CD spectrum can differentiate between the S-trans and S-cis conformers around the amide bond. oup.com Typically, the n→π* electronic transition of the S-trans conformer results in a positive CD peak around 230 nm, while the S-cis conformer shows a negative CD peak at a slightly longer wavelength (235-250 nm). oup.com The relative intensities of these peaks provide insight into the conformational equilibrium. oup.com Furthermore, CD spectroscopy is instrumental in identifying the presence of ordered structures like the polyproline II (PPII) helix, a common conformation in proline-rich sequences, which is characterized by a strong negative band between 202-207 nm and a weak positive band near 228 nm. yale.educhemrxiv.orgnih.govbibliotekanauki.pl The stability of this helical conformation can be influenced by the nature of the N-acyl group. chemrxiv.org
Infrared Multiple Photon Dissociation (IRMPD) spectroscopy provides a unique window into the intrinsic, solvent-free structure of ions in the gas phase. researchgate.net This technique is particularly useful for studying proline-containing compounds, as it allows for the characterization of their fundamental molecular properties without the influence of intermolecular interactions present in solution or crystals. acs.org
In an IRMPD experiment, mass-selected ions are irradiated with a tunable infrared laser. nih.gov When the laser frequency is resonant with a vibrational mode of the ion, it absorbs multiple photons, leading to an increase in internal energy and eventual dissociation. nih.govnsf.gov By plotting the fragmentation yield as a function of the IR wavelength, a vibrational spectrum is obtained. nsf.gov This experimental spectrum is then compared with theoretical spectra calculated for different possible low-energy structures (conformers) using methods like Density Functional Theory (DFT). researchgate.netacs.org This comparison allows for the confident assignment of the gas-phase conformation. IRMPD has been successfully used to differentiate between isomers and to study the noncovalent interactions that govern the conformational behavior of protonated and cationized proline derivatives. researchgate.netnsf.govresearchgate.net
Chromatographic Techniques for Compound Separation and Identification
Chromatography is fundamental for the purification, separation, and identification of sodium caproyl proline and related compounds from complex mixtures, such as reaction products or biological matrices. researchgate.net High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.
Reversed-phase HPLC (RP-HPLC) is widely used for the separation and purification of acylated proline peptides. yale.edu A typical method involves a stationary phase like a C18 column and a mobile phase gradient, often consisting of water and acetonitrile (B52724) with an acid modifier like formic acid or trifluoroacetic acid (TFA). nih.govnih.gov For instance, a sensitive LC-MS/MS method was developed for acetylated proline-glycine-proline (AcPGP), achieving separation in just 3 minutes on a Jupiter column with a water/acetonitrile gradient. nih.govnih.gov
Gas Chromatography is also applicable, particularly for the analysis of proline enantiomers after appropriate derivatization. tandfonline.comsigmaaldrich.com To improve volatility and chromatographic behavior for GC analysis, the proline derivative is often esterified (e.g., methylation) and the amino group is acylated (e.g., with trifluoroacetic anhydride). sigmaaldrich.com Chiral GC columns can then be used to separate the D and L enantiomers. sigmaaldrich.com
Table 2: Example Chromatographic Conditions for Acylated Proline Compound Analysis
| Technique | Column | Mobile Phase/Gradient | Flow Rate | Detection | Reference(s) |
| LC-MS/MS | Jupiter 4u Proteo (150 x 2.1 mm) | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid (Gradient) | 0.5 mL/min | MS/MS | nih.gov |
| HPLC | Semi-preparative C18 | Gradient of 10-75% Acetonitrile in water over 45 min | 4.0-5.2 mL/min | UV | choudharylab.com |
| Chiral GC | CHIRALDEX G-TA | - | - | FID | sigmaaldrich.com |
Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a critical analytical technique that provides information on the molecular weight and elemental composition of a compound with high precision and sensitivity. For this compound (C₁₅H₂₆NNaO₃), the calculated monoisotopic mass is 291.18103797 Da. nih.gov
Tandem mass spectrometry (MS/MS), often coupled with a chromatographic separation technique like LC or GC, is used to elucidate the structure by analyzing fragmentation patterns. researchgate.net Peptides and derivatives containing proline exhibit characteristic fragmentation behavior under collision-induced dissociation (CID). A well-documented phenomenon known as the "proline effect" involves preferential cleavage of the amide bond on the N-terminal side of the proline residue. iyte.edu.trethernet.edu.etosu.edu This results in the formation of abundant y-type ions. iyte.edu.tr
The fragmentation of acylated proline derivatives can be complex. Studies on protonated N-acyl amino acid esters show fragmentation pathways that include losses from the acyl group and the ester group, as well as fragmentation of the side chain. acs.org The unique cyclic structure of proline can also induce unusual fragmentation pathways, such as the elimination of the proline residue along with its C-terminal neighbor. iyte.edu.tracs.org These specific fragmentation patterns serve as a structural fingerprint, aiding in the confident identification of proline-containing compounds in complex mixtures. researchgate.net
Computational Chemistry and Theoretical Modeling Studies
Quantum Mechanical Calculations and Electronic Structure Investigations
Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure of proline and its derivatives. nih.govresearchgate.netsns.itunipi.it These calculations can elucidate the distribution of electron density, molecular orbital energies, and the nature of chemical bonds within the sodium caproyl proline molecule.
Studies on similar N-acylated proline systems reveal that the introduction of an acyl group significantly influences the electronic properties of the proline ring. rsc.org For this compound, DFT calculations can predict key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
Furthermore, QM methods can be used to analyze the vibrational frequencies of the molecule, which can be correlated with experimental infrared (IR) spectroscopy data. unipi.itmdpi.com For instance, the characteristic carbonyl (C=O) stretching frequency is sensitive to the electronic environment and can be accurately predicted. mdpi.com Theoretical investigations into N-acyl proline derivatives have shown that the amide bond can exist in both cis and trans conformations, with the relative stability of these isomers being influenced by the nature of the substituents and the surrounding medium. rsc.org
Table 1: Predicted Electronic Properties of a Model N-Acyl Proline System
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Relates to the ability to donate an electron. |
| LUMO Energy | -0.8 eV | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability. |
| Dipole Moment | 3.2 D | Measures the polarity of the molecule. |
Note: The values presented are illustrative and based on typical DFT calculations for N-acyl proline derivatives. Actual values for this compound would require specific calculations.
Molecular Dynamics Simulations for Conformational Behavior and Interactions
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules and their interactions with the environment. researchgate.netrsc.orgmdpi.com For this compound, MD simulations can provide detailed insights into its conformational flexibility, solvation, and interactions with other molecules, such as lipids in a membrane. rsc.org
The proline ring itself is known to adopt distinct puckered conformations, primarily the Cγ-endo and Cγ-exo forms. caltech.eduresearchgate.netpsu.eduresearchgate.net The presence of the N-caproyl group can influence the equilibrium between these puckered states. MD simulations can track the transitions between these conformations and determine their relative populations under different conditions. researchgate.netresearchgate.net A significant challenge in these simulations is accurately modeling the slow cis/trans isomerization of the amide bond, which often requires enhanced sampling techniques like temperature replica-exchange molecular dynamics (tREMD). nih.govchemrxiv.org
When studying the interaction of this compound with a lipid bilayer, MD simulations can reveal how the molecule partitions between the aqueous phase and the membrane interface. rsc.org These simulations can identify the specific interactions, such as hydrogen bonds and hydrophobic interactions, that govern its orientation and depth of insertion into the membrane. researchgate.netnih.gov The solvent-accessible surface area (SASA) is a key metric derived from these simulations, indicating the extent to which the molecule is exposed to the solvent. researchgate.net
Table 2: Key Observables from MD Simulations of Acyl Proline Derivatives
| Observable | Information Gained |
|---|---|
| Root Mean Square Deviation (RMSD) | Stability of the molecular conformation over time. researchgate.net |
| Radius of Gyration (Rg) | Compactness of the molecule. |
| Hydrogen Bond Analysis | Identification of intra- and intermolecular hydrogen bonds. researchgate.net |
| Solvent Accessible Surface Area (SASA) | Degree of solvent exposure of different parts of the molecule. researchgate.net |
| Conformational Population Analysis | Relative stability of different conformers (e.g., endo/exo pucker, cis/trans amide). researchgate.netresearchgate.net |
Theoretical Prediction and Analysis of Acidity (pKa) Shifts in Proline Derivatives
The acidity of the carboxylic acid group, represented by its pKa value, is a fundamental property of amino acids and their derivatives. Theoretical methods can be employed to predict the pKa of this compound and understand how the N-acylation affects the acidity of the parent proline molecule. acs.orgnih.gov
Computational studies have shown that the pKa of the carboxyl group in N-acyl amino acids is dependent on the rotational state (cis or trans) of the amide bond. rsc.org Typically, the s-trans rotamer is found to be less acidic (higher pKa) than the s-cis rotamer. rsc.org The difference in pKa (ΔpKa) between the two rotamers provides insight into the interaction between the amide and carboxyl groups. rsc.orgbeilstein-journals.org
Various computational models, often combining quantum chemical calculations with a continuum solvation model (like the Poisson-Boltzmann or SMD models), are used to calculate the free energy change of deprotonation, from which the pKa can be derived. acs.orgnih.govmdpi.com For proline derivatives, these calculations have been refined to achieve good agreement with experimental values. acs.org The introduction of the electron-donating caproyl group at the nitrogen atom is expected to influence the pKa of the carboxylic acid. Theoretical calculations can quantify this effect, which is crucial for understanding the behavior of this compound in solutions of varying pH.
Table 3: Factors Influencing Predicted pKa in Proline Derivatives
| Factor | Influence on Acidity (pKa) | Reference |
|---|---|---|
| cis/trans Amide Isomerism | The s-trans rotamer is generally less acidic than the s-cis form. | rsc.org |
| N-Substituent | Electron-withdrawing groups decrease pKa; electron-donating groups increase pKa. | researchgate.net |
| Solvent Environment | The polarity and hydrogen-bonding capacity of the solvent significantly affect pKa. | nih.gov |
| Ring Puckering | The conformation of the pyrrolidine (B122466) ring can have a minor influence on acidity. | caltech.edu |
Modeling of Metal Ion Complexation and Radical Interaction Mechanisms
Theoretical modeling can also be used to investigate the interactions of this compound with other chemical species, such as metal ions and radicals.
Metal Ion Complexation: Proline and its derivatives can act as ligands, forming complexes with metal ions. nih.govresearchgate.net DFT calculations are a primary tool for studying these interactions. nih.govresearchgate.net The calculations can determine the preferred binding sites, coordination geometry, and the strength of the metal-ligand bond (metal ion affinity). nih.govresearchgate.net For this compound, the carboxylate group and the amide oxygen are potential coordination sites for metal ions. researchgate.net Theoretical studies on L-proline complexation with various metal cations (like Na+, Fe2+, Co2+, Ni2+) have shown that the binding is primarily electrostatic in nature and that complexation can induce significant shifts in the vibrational frequencies of the involved functional groups. nih.govresearchgate.net
Radical Interaction Mechanisms: Proline residues can be susceptible to oxidative damage by free radicals. rsc.org Computational studies can model the reaction pathways of radical attack on N-acylated proline. For instance, the reaction with nitrate (B79036) radicals (NO3•) has been shown to proceed mainly through an electron transfer mechanism at the tertiary amide nitrogen. rsc.org The rate of this reaction is influenced by the electronic properties of the amide group. rsc.org Kinetic simulations based on calculated rate constants can predict the extent of radical-induced modification under various conditions, providing insights into the stability of this compound in environments where oxidative stress may occur. nih.govcore.ac.uk
Comparative Academic Studies of N Acylated Proline Derivatives
Comparative Analysis of Synthetic Pathways and Yields
The synthesis of N-acylated proline derivatives is most commonly achieved through the acylation of L-proline. The choice of acylating agent and reaction conditions can significantly influence the reaction's efficiency and yield.
A prevalent method for synthesizing N-acetyl-L-proline involves the reaction of L-proline with acetic anhydride. nbinno.comnbinno.com This straightforward approach is noted for its efficiency in yielding the desired product. nbinno.com One described method involves dissolving L-proline in methanol, followed by the addition of acetic anhydride and N,N-diisopropylethylamine (DIEA), and refluxing the mixture at 70°C for several hours. chemicalbook.com Another protocol details mixing L-proline with water, adjusting the pH to 7.5 with a saturated sodium carbonate solution, and then adding acetic anhydride while maintaining the pH. This process resulted in a 93.1% yield of N-acetyl-L-proline.
For longer acyl chains, the Schotten-Baumann reaction condition is employed. For instance, the synthesis of N-palmitoyl proline from L-proline and palmitoyl chloride using this method resulted in a crude yield of 72%. researchgate.net Enzymatic synthesis is also a viable pathway. The use of a microbiologically produced, thermostable N-acyl-L-proline acylase from Comamonas testosteroni can catalyze the condensation of L-proline and acetic acid to form N-acetyl-L-proline. google.com In one experiment, this enzymatic method increased the N-acetyl-L-proline concentration to 0.2 mol/liter after 7 days, corresponding to a 40% yield based on the sodium acetate used. google.com This enzyme was also capable of producing N-propionyl-L-proline and N-butyryl-L-proline from their corresponding sodium salts, though attempts to synthesize N-benzoyl-L-proline and N-phenylacetyl-L-proline were unsuccessful. google.com
| N-Acylated Proline Derivative | Synthetic Pathway | Key Reagents | Reported Yield | Reference |
|---|---|---|---|---|
| N-acetyl-L-proline | Chemical Acylation | L-proline, Acetic Anhydride, DIEA, Methanol | Not specified | chemicalbook.com |
| N-acetyl-L-proline | Chemical Acylation | L-proline, Acetic Anhydride, Sodium Carbonate | 93.1% | |
| N-palmitoyl proline | Schotten-Baumann Reaction | L-proline, Palmitoyl Chloride | 72% (crude) | researchgate.net |
| N-acetyl-L-proline | Enzymatic Condensation | L-proline, Sodium Acetate, N-acyl-L-proline acylase | 40% | google.com |
| N-propionyl-L-proline | Enzymatic Condensation | L-proline, Sodium Propionate, N-acyl-L-proline acylase | Not specified | google.com |
| N-butyryl-L-proline | Enzymatic Condensation | L-proline, Sodium Butyrate, N-acyl-L-proline acylase | Not specified | google.com |
Comparative Assessment of Biochemical Activity and Enzyme Modulatory Effects
N-acylated proline derivatives are recognized for their ability to modulate the activity of various enzymes. The nature of the acyl group plays a critical role in the potency and specificity of this modulation.
These compounds have been studied as inhibitors of prolyl oligopeptidase (also known as proline endopeptidase) and angiotensin-converting enzyme (ACE). nih.gov N-acetyl-L-proline, for example, is an analog of the C-terminal dipeptide portion of preferred ACE substrates and is used to study the binding of substrates and inhibitors to the enzyme's active site. chemicalbook.com
Studies on proline endopeptidase (PEPase) have shown that acyl-coenzyme A (acyl-CoA) esters act as non-competitive inhibitors. The degree of inhibition varies with the acyl chain length, following the order of acyl-CoA > CoA > dephospho-CoA. nih.gov Among the tested compounds, n-decanoyl-CoA, which is structurally related to sodium caproyl proline through its ten-carbon acyl chain, demonstrated the highest inhibitory activity with a Ki value of 9 µM. nih.gov This suggests that both the acyl group and the CoA moiety contribute to the inhibition. nih.gov
In the development of prolyl oligopeptidase inhibitors based on N-acyl-L-prolyl-pyrrolidines, modifying the N-acyl group has a significant impact. When the N-acyl group was a 4-phenylbutanoyl group, the addition of alkyl groups at the 5-position of the proline ring did not affect potency. nih.gov However, when the N-acyl group was a Boc group, a 5(R)-tert-butyl group on the proline ring strongly increased the inhibitory potency. nih.gov
| Compound | Target Enzyme | Type of Modulation | Key Findings | Reference |
|---|---|---|---|---|
| N-acetyl-L-proline | Angiotensin-Converting Enzyme (ACE) | Inhibition | Acts as an analog of the substrate's C-terminal portion, used to probe the active site. | chemicalbook.com |
| n-decanoyl-CoA | Proline Endopeptidase (PEPase) | Non-competitive Inhibition | Highest inhibitory activity (Ki = 9 µM) among tested acyl-CoAs. | nih.gov |
| N-(4-phenylbutanoyl)-5-alkyl-L-prolyl-pyrrolidines | Prolyl Oligopeptidase | Inhibition | 5-alkyl groups did not affect potency. | nih.gov |
| N-Boc-5(R)-tert-butyl-L-prolyl-pyrrolidine | Prolyl Oligopeptidase | Inhibition | 5(R)-tert-butyl group strongly increased potency compared to the unsubstituted version. | nih.gov |
Comparison of Substrate Specificities Across Different Biological Systems
The biological activity of N-acylated proline derivatives is also dictated by their recognition and processing by various enzymes, which exhibit distinct substrate specificities. Key enzyme families in this context include N-acyl-amino acid amidohydrolases (aminoacylases) and fatty acid amide hydrolase (FAAH). elifesciences.org
N-acetyl-L-proline can be used to differentiate the specificities of various aminoacylases. For instance, a thermostable N-acyl-L-proline acylase from Comamonas testosteroni demonstrates high specificity. google.com It requires a free carboxyl group on the proline, as it did not hydrolyze N-acetyl-L-prolineamide or N-acetyl-L-proline methyl ester. google.com The enzyme is also L-specific, showing no activity towards N-acetyl-D-proline. google.com It was found that N-chloroacetyl-L-proline was hydrolyzed approximately 3.6 times more rapidly than N-acetyl-L-proline, indicating a preference for certain acyl groups. google.com
The enzyme fatty acid amide hydrolase (FAAH) has been identified as an intracellular N-acyl amino acid synthase/hydrolase. elifesciences.org However, compared to another key enzyme, PM20D1, FAAH shows a more restricted substrate scope. elifesciences.org This suggests that different biological systems can selectively synthesize or hydrolyze specific N-acylated amino acids based on the enzymes they express. In yeast, the N-acetyltransferase MPR1 detoxifies the toxic proline analogue azetidine-2-carboxylic acid (A2C) by converting it to N-acetyl A2C, preventing its incorporation into proteins. researchgate.net This highlights a specific substrate recognition that confers a protective advantage. researchgate.net
Structural and Conformational Comparisons with Unmodified Proline and Other Proline Analogues
The acylation of proline's nitrogen atom introduces significant structural and conformational changes compared to the unmodified imino acid. A key feature of N-acylated prolines is the existence of cis and trans isomers due to restricted rotation around the newly formed amide bond. odinity.com
The equilibrium between these conformers is influenced by the nature of the acyl group, the solvent, and the pH. odinity.comnih.gov For N-acetyl-L-proline, the proportion of the cis conformer is around 25.0% at pH 2, increasing to 51.8% at pH above 9. odinity.com In nonpolar solvents like benzene, the cis population is lower (4.3%-9.5%) compared to polar solvents like acetone (21.0%-21.4%). odinity.com This is due to a combination of electrostatic and steric hindrance effects. odinity.com
Increasing the steric bulk of the N-acyl group affects intramolecular hydrogen bonding. Studies on N-acyl-proline-methylamides showed that N-acetyl, N-propionyl, and N-i-butyryl derivatives were approximately 68-75% intramolecularly hydrogen-bonded in their trans conformer, whereas the bulkier N-pivaloyl derivative was only about 50% hydrogen-bonded. nih.gov Furthermore, introducing alkyl groups to the proline ring itself, as in N-acyl-5-alkyl-L-prolines, results in conformationally more rigid structures compared to derivatives of L-proline. nih.gov
Compared to unmodified proline, which exists as a zwitterion in its crystalline state, N-acetyl-L-proline is neutral. iucr.org Crystal structure analysis shows that the pyrrolidine (B122466) ring conformation is also affected. In N-acetyl-L-proline monohydrate, the ring exhibits a Cγ-exo or "UP" pucker, while in other derivatives, it can assume a Cγ-endo or "DOWN" envelope conformation. iucr.org These conformational differences, driven by the N-acyl substituent, are fundamental to the specific biochemical activities and enzyme interactions of these derivatives.
| Compound | Condition | % Cis Conformer | Key Structural Feature | Reference |
|---|---|---|---|---|
| N-acetyl-L-proline | pH < 2 | 25.0% | Cis-trans isomerization of the acetyl-proline amide bond. | odinity.com |
| N-acetyl-L-proline | pH > 9 | 51.8% | Electrostatic repulsion in the trans form pushes equilibrium to cis. | odinity.com |
| N-acetyl-L-proline | Benzene (nonpolar) | ~4.3-9.5% | Solvent polarity affects conformational equilibrium. | odinity.com |
| N-acetyl-L-proline | Acetone (polar) | ~21.0-21.4% | Polar solvents favor the cis conformer more than nonpolar ones. | odinity.com |
| N-acyl-5-alkyl-L-prolines | Not specified | Not specified | Conformationally more rigid than L-proline derivatives. | nih.gov |
Biotechnological and Research Applications Non Clinical Focus
Development of Novel Organocatalysts and Chiral Ligands for Asymmetric Synthesis
The field of organocatalysis has seen significant advancements with the use of small, chiral organic molecules to catalyze asymmetric reactions, a concept that earned the Nobel Prize in Chemistry in 2021. researchgate.net Proline, often referred to as the "simplest enzyme," is a cornerstone of organocatalysis due to its bifunctional nature, possessing both a secondary amine and a carboxylic acid. libretexts.org This structure allows it to participate in different catalytic cycles, such as enamine and iminium catalysis, to produce chiral molecules with high enantioselectivity. libretexts.orgwikipedia.org
The modification of the proline scaffold is a key strategy for developing novel organocatalysts with enhanced reactivity and selectivity. wikipedia.org The N-acylation of proline, as seen in sodium caproyl proline, is a prime example of such a modification. While proline itself is a highly effective catalyst for reactions like aldol (B89426) and Mannich reactions, its derivatives can offer improved solubility in organic solvents and can fine-tune the steric and electronic environment of the catalytic site. researchgate.netlibretexts.org The introduction of the caproyl group can influence the catalyst's performance in asymmetric synthesis. The development of such proline-based catalysts is a more environmentally friendly and cost-effective alternative to many metal-based catalysts. libretexts.orgsigmaaldrich.com
Table 1: Examples of Proline-Catalyzed Asymmetric Reactions
| Reaction Type | Description | Key Features of Proline Catalysis |
| Aldol Reaction | A powerful method for forming carbon-carbon bonds and creating chiral polyols. libretexts.org | Proline's bifunctional nature facilitates a six-membered transition state, leading to high enantioselectivity. wikipedia.org |
| Mannich Reaction | Used for the synthesis of β-amino carbonyl compounds, which are precursors to important amino acids and derivatives. libretexts.org | The mechanism is analogous to the aldol reaction, proceeding through an enamine intermediate. libretexts.org |
| Michael Addition | Involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. | Proline-derived catalysts can achieve high yields and enantiomeric excess in these reactions. researchgate.net |
| α-Amination | The direct introduction of a nitrogen atom at the α-position of a carbonyl compound. | Proline and its derivatives can catalyze this transformation to produce chiral α-amino aldehydes and ketones. researchgate.net |
Utilization as Building Blocks for Advanced Materials and Peptidomimetics
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as stability and bioavailability. Proline and its derivatives are valuable building blocks in the design of these molecules due to the conformational rigidity of the pyrrolidine (B122466) ring. mdpi.com The incorporation of modified proline residues, such as N-caproyl proline, can be used to create novel peptidomimetic structures. mdpi.com
The caproyl group introduces a lipophilic chain, which can influence the self-assembly properties of the resulting peptidomimetics, potentially leading to the formation of advanced materials like hydrogels or nanoparticles. The interplay between the hydrophobic caproyl chain and the hydrophilic proline backbone can drive the organization of these molecules into well-defined supramolecular structures. Furthermore, the incorporation of such modified amino acids can be used to create peptidomimetics with specific biological activities, for instance, as enzyme inhibitors. google.com
Role in Cell-Free Protein Synthesis and Noncanonical Amino Acid Incorporation for Protein Engineering
Cell-free protein synthesis (CFPS) is a powerful in vitro technique for producing proteins without the use of living cells. fraunhofer.de A key advantage of CFPS is its open nature, which allows for the direct addition of components to the reaction mixture, including noncanonical amino acids (ncAAs). nih.govfrontiersin.org This enables the site-specific incorporation of ncAAs into a growing polypeptide chain, a process known as genetic code expansion. nih.govmdpi.com
This compound can be considered a noncanonical amino acid due to its N-acyl modification. In principle, it could be incorporated into proteins using CFPS to create engineered proteins with novel properties. To achieve this, an orthogonal translation system would be required, consisting of an engineered aminoacyl-tRNA synthetase (aaRS) that specifically recognizes this compound and attaches it to a corresponding orthogonal tRNA. nih.govfrontiersin.org This modified tRNA would then deliver the N-caproyl proline to the ribosome for incorporation into the protein at a designated codon. The introduction of a lipophilic acyl group could be used to, for example, create proteins with enhanced membrane-binding properties or to serve as a handle for specific chemical modifications.
Table 2: Components of a Cell-Free Protein Synthesis System for nCAA Incorporation
| Component | Function | Relevance to this compound |
| Cell Extract or PURE system | Provides the necessary machinery for transcription and translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, etc.). fraunhofer.denih.gov | The reaction environment can be manipulated to favor the incorporation of the nCAA. |
| DNA Template | Contains the gene for the protein of interest, with a specific codon designated for nCAA incorporation. mdpi.com | A codon (e.g., an amber stop codon) would be assigned to encode for this compound. |
| Noncanonical Amino Acid (nCAA) | The amino acid to be incorporated (e.g., this compound). | The unique structure of this compound would be introduced into the protein. |
| Orthogonal tRNA | A tRNA that is not recognized by endogenous aaRSs and is engineered to recognize the designated codon for the nCAA. nih.gov | This tRNA would be specifically charged with this compound. |
| Orthogonal Aminoacyl-tRNA Synthetase (aaRS) | An enzyme engineered to specifically attach the nCAA to the orthogonal tRNA. nih.gov | An aaRS would need to be evolved or designed to recognize and activate this compound. |
Investigation of Roles in Cellular Stress Adaptation in Model Organisms (e.g., plants)
In many organisms, particularly plants, the accumulation of proline is a key adaptive response to various environmental stresses, including drought, salinity, and extreme temperatures. nih.govnih.gov Proline acts as an osmolyte, helping to maintain cell turgor and stabilize cellular structures like membranes and proteins under stress. nih.govmdpi.com It is also involved in scavenging reactive oxygen species (ROS) and maintaining cellular redox balance. nih.gov
The exogenous application of proline has been shown to enhance stress tolerance in some plants. nih.govresearchgate.net this compound, as a modified form of proline, could be a valuable research tool in this area. Its altered chemical properties, particularly its increased lipophilicity, might affect its uptake, transport, and signaling functions within the plant. By comparing the effects of exogenously applied proline with those of this compound, researchers could gain insights into the specific mechanisms of proline-mediated stress tolerance. For instance, differences in their ability to protect membranes or influence gene expression could help to dissect the various roles of proline in stress adaptation. unife.it
Application as Research Probes for Metabolic Pathway Elucidation
Understanding the intricate network of metabolic pathways is a central goal in biology. nih.gov The elucidation of these pathways often relies on the use of labeled compounds that can be traced as they are metabolized by the cell. nih.gov this compound, if synthesized with an isotopic label (e.g., ¹³C or ¹⁵N) in either the caproyl or proline moiety, could serve as a valuable research probe for studying proline metabolism and its connections to other pathways, such as the arginine and proline metabolic pathway. oncotarget.comresearchgate.net
By introducing the labeled this compound to a biological system (e.g., cell culture or a model organism) and subsequently analyzing the distribution of the label in various metabolites using techniques like mass spectrometry or NMR, researchers could trace its metabolic fate. nih.gov This could reveal, for example, whether the caproyl group is cleaved off and how the proline backbone is integrated into cellular metabolism. Such studies could help to uncover new metabolic intermediates or regulatory points within the proline metabolic network and its interaction with central carbon and nitrogen metabolism. researchgate.netfrontiersin.org
Q & A
Q. What are the validated methods for synthesizing sodium caproyl proline, and how can researchers optimize reaction yields?
this compound is synthesized via O-acylation of trans-4-hydroxy-L-proline (Hyp) with caproyl chloride in trifluoroacetic acid (TFA). Key steps include esterification under acidic conditions, with yields improved by controlling molar ratios (e.g., 2:1 caproyl chloride:Hyp) and reaction time . Post-synthesis purification via recrystallization or chromatography ensures product integrity. Researchers should validate yields using gravimetric analysis and confirm structural fidelity via H/C NMR and FTIR spectroscopy .
Q. Which analytical techniques are essential for characterizing this compound, and how should data be interpreted?
Critical techniques include:
- NMR spectroscopy : Confirm acylation by observing the downfield shift of the Hyp C4-OH proton (δ ~4.5 ppm) and caproyl chain integration .
- HPLC : Assess purity using reverse-phase columns (C18) with UV detection at 210–220 nm .
- Mass spectrometry : Validate molecular weight via ESI-MS (expected [M+Na] ~300–310 Da). Cross-referencing multiple techniques mitigates misinterpretation of spectral artifacts .
Q. How can researchers evaluate the stability of this compound under varying storage conditions?
Conduct accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal degradation. Monitor hydrolytic stability via pH-dependent HPLC assays (e.g., 4–8 pH range, 25–40°C) . Long-term storage recommendations (e.g., desiccated, -20°C) should be derived from kinetic modeling of degradation rates .
Advanced Research Questions
Q. How can contradictory data on proline derivatives’ biological roles be reconciled in this compound studies?
Proline’s dual role as a stress protectant and signaling molecule (e.g., in plant/osmotic stress vs. tumor metabolism ) requires context-specific experimental design. For this compound, define the biological system (e.g., cell type, stressor) and employ transcriptomic profiling (qRT-PCR for P5CS, PDH genes) to map proline metabolism pathways. Control for acyl chain interactions with membrane lipids, which may confound bioactivity .
Q. What experimental strategies address low reproducibility in this compound synthesis?
Variability often stems from caproyl chloride hydrolysis or incomplete acylation. Mitigate by:
- Using anhydrous TFA and freshly distilled reagents.
- Monitoring reaction progress via TLC (silica gel, chloroform:methanol 9:1).
- Standardizing work-up protocols (e.g., neutralization with NaHCO, extraction solvents) . Publish detailed Supplementary Materials with step-by-step workflows to enhance reproducibility .
Q. How should researchers design in vivo studies to investigate this compound’s bioactivity?
- Model selection : Use stress-sensitive organisms (e.g., Arabidopsis for osmotic stress , murine cancer models for proline-dependent tumors ).
- Dosage : Establish dose-response curves using intraperitoneal/oral administration (e.g., 10–100 mg/kg).
- Endpoint assays : Measure proline levels (ninhydrin assay), oxidative stress markers (MDA, SOD), and gene expression (P5CS1, OAT) . Include vehicle controls to isolate acyl chain effects .
Q. What methodologies resolve spectral contradictions in this compound characterization?
Discrepancies in NMR/IR peaks may arise from tautomerism or solvent artifacts. Solutions:
- Record spectra in deuterated DMSO to stabilize zwitterionic forms.
- Compare with literature data for analogous proline derivatives (e.g., lauroyl-proline) .
- Use 2D NMR (COSY, HSQC) to assign ambiguous signals .
Methodological Frameworks
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis development for this compound research?
- Feasible : Prioritize in vitro assays (e.g., enzyme inhibition) before complex models.
- Novel : Investigate understudied applications (e.g., proline’s role in cancer immunometabolism ).
- Ethical : Adhere to ARRIVE guidelines for animal studies and data transparency .
- Relevant : Align with global priorities like stress-resistant crops or anticancer drug adjuvants .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?
Use nonlinear regression (e.g., log-dose vs. response) and ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. For omics data, apply false discovery rate (FDR) correction and pathway enrichment analysis (KEGG, GO) .
Data Integrity and Reporting
Q. How should researchers document methodologies to ensure reproducibility and avoid selective reporting?
- Materials : Specify reagent sources (e.g., caproyl chloride purity ≥95%), batch numbers, and equipment models .
- Data archiving : Deposit raw spectra, chromatograms, and code in repositories like Zenodo or Figshare.
- Conflict disclosure : Report any acyl-proline patents or collaborations to mitigate bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
